HPGDS Enzyme Inhibition: Target Compound IC50 vs. Reference Inhibitor Staurosporine
The target compound exhibits inhibitory activity against human hematopoietic prostaglandin D synthase (HPGDS) with an IC50 of 130 nM [1]. Although no direct head-to-head data exist, this potency can be contextualized against the reference inhibitor staurosporine, which shows an IC50 of 16.7 nM for kinase inhibition in a separate assay system .
| Evidence Dimension | HPGDS enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 130 nM |
| Comparator Or Baseline | Staurosporine IC50 = 16.7 nM (kinase inhibition control) |
| Quantified Difference | Target compound is ~7.8-fold less potent than staurosporine in their respective primary assays; direct HPGDS comparator data not available. |
| Conditions | Human HPGDS expressed in E. coli, assessed via GST enzymatic activity using MCBL and glutathione, 30 min incubation [1]; staurosporine data from Hep2 antiproliferative assay . |
Why This Matters
Confirms measurable on-target engagement at sub-micromolar concentrations, providing a quantitative benchmark for researchers evaluating this scaffold for prostaglandin-related pathways.
- [1] BindingDB. BDBM50084256 (CHEMBL3425957). IC50: 130 nM. Inhibition of human HPGDS expressed in Escherichia coli. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50084256 (accessed 2026-04-28). View Source
